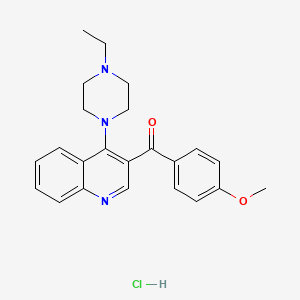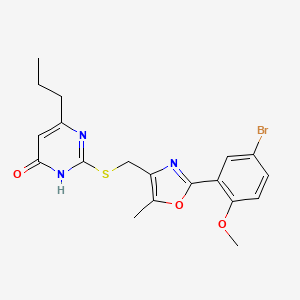
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride, also known as EPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPIQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
科学的研究の応用
Synthesis and Transformation of Quinoline Derivatives
Quinoline derivatives, including compounds structurally related to "4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride," are extensively studied for their potential in various scientific applications. For instance, Bänziger et al. (2000) describe a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the efficiency of synthesizing quinoline derivatives for pharmaceutical applications (Bänziger et al., 2000).
Antimicrobial and Antifungal Activities
Research on quinoline compounds often explores their antimicrobial and antifungal properties. For example, Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives from quinoline, assessing their antibacterial and antifungal activities. The study found that certain derivatives exhibited significant activity against both gram-positive and gram-negative bacteria, as well as fungi, showcasing the potential of quinoline derivatives in developing new antimicrobial agents (Hassan, 2013).
Pharmacological Potential
Quinoline derivatives are also investigated for their potential in pharmacology, particularly as inhibitors of specific enzymes or receptors. For instance, Boschelli et al. (2007) explored the inhibition of Src kinase activity by quinolinecarbonitriles, identifying compounds with potent inhibitory effects. This research underscores the relevance of quinoline derivatives in the design of enzyme inhibitors for therapeutic purposes (Boschelli et al., 2007).
特性
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c1-3-25-12-14-26(15-13-25)22-19-6-4-5-7-21(19)24-16-20(22)23(27)17-8-10-18(28-2)11-9-17;/h4-11,16H,3,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVGBWMOFYSWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)
![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681504.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2681506.png)
![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681507.png)
![Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate](/img/structure/B2681508.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)
